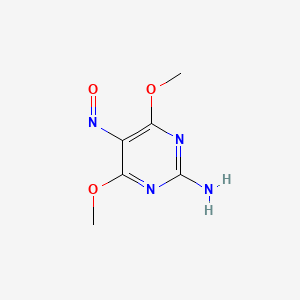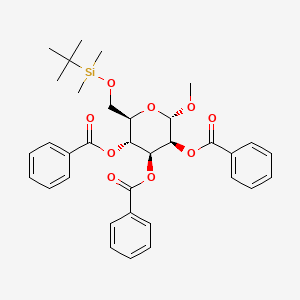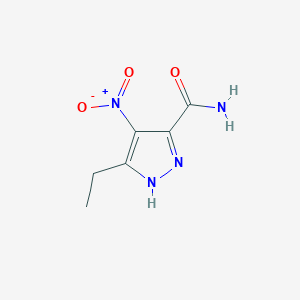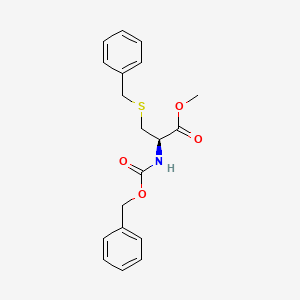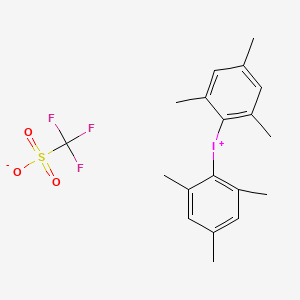
Bis(2,4,6-trimethylphenyl)iodonium triflate
Overview
Description
Bis(2,4,6-trimethylphenyl)iodonium triflate: is an organoiodine compound with the chemical formula C19H22F3IO3S . . This compound is widely used in organic synthesis due to its ability to act as a strong oxidizing agent and a source of aryl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of 2,4,6-trimethylphenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group . The general reaction scheme is as follows:
2C9H11I+CF3SO3H→(C9H11)2I+CF3SO3−
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in organic reactions.
Substitution: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Common Reagents and Conditions:
Oxidation: Common reagents include and .
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Major Products:
Scientific Research Applications
Bis(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(2,4,6-trimethylphenyl)iodonium triflate exerts its effects involves the generation of aryl radicals through the cleavage of the iodonium bond . These radicals can then participate in various organic reactions, including oxidation and substitution . The molecular targets and pathways involved are primarily related to the formation and stabilization of these radicals .
Comparison with Similar Compounds
- Bis(4-methylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate
Uniqueness: Bis(2,4,6-trimethylphenyl)iodonium triflate is unique due to its high stability and efficiency in generating aryl radicals compared to other iodonium salts . Its triflate group also enhances its solubility in organic solvents, making it more versatile in various synthetic applications .
Properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGQISBZWPZNN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139139-80-3 | |
| Record name | Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


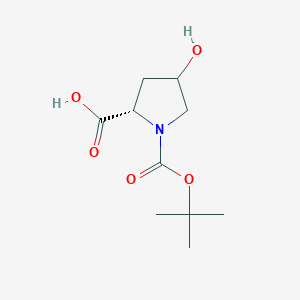

![(1R,1'R)-1,1'-([2,2'-Bipyridine]-6,6'-diyl)bis(2,2-dimethylpropan-1-ol)](/img/structure/B1639982.png)


